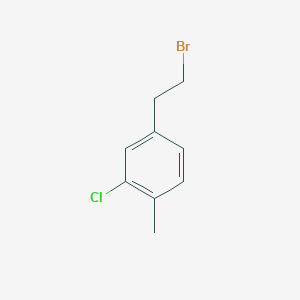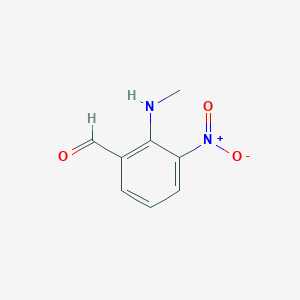
3,3-Dimethyl-2-butanol methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylbutan-2-yl methanesulfonate is an organic compound with the molecular formula C7H16O3S. It is a methanesulfonate ester derived from 3,3-dimethylbutan-2-ol. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dimethylbutan-2-yl methanesulfonate can be synthesized through the reaction of 3,3-dimethylbutan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
Industrial production of 3,3-dimethylbutan-2-yl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylbutan-2-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Elimination reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium iodide, potassium thiocyanate, and sodium azide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Elimination reactions: Reagents such as potassium tert-butoxide in tert-butanol are used to induce elimination reactions, often at elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using sodium iodide would yield 3,3-dimethylbutan-2-yl iodide.
Elimination reactions: The major product is 3,3-dimethylbut-1-ene.
Applications De Recherche Scientifique
3,3-Dimethylbutan-2-yl methanesulfonate is used in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: It is used in the development of new drugs and pharmaceutical compounds.
Material science: It is utilized in the preparation of specialized materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-dimethylbutan-2-yl methanesulfonate involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylbutan-2-yl chloride: Similar in structure but with a chloride leaving group instead of methanesulfonate.
3,3-Dimethylbutan-2-yl bromide: Similar in structure but with a bromide leaving group.
3,3-Dimethylbutan-2-yl tosylate: Similar in structure but with a tosylate leaving group.
Uniqueness
3,3-Dimethylbutan-2-yl methanesulfonate is unique due to its methanesulfonate leaving group, which is more stable and less prone to side reactions compared to halides. This makes it a preferred reagent in certain synthetic applications where high selectivity and yield are desired .
Propriétés
Numéro CAS |
67764-23-2 |
|---|---|
Formule moléculaire |
C7H16O3S |
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
3,3-dimethylbutan-2-yl methanesulfonate |
InChI |
InChI=1S/C7H16O3S/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3 |
Clé InChI |
RONIPIKRZUERBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)



